molecular formula C22H24N4O2 B5051681 N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No. B5051681
M. Wt: 376.5 g/mol
InChI Key: YIHIYPBNAGSRDK-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have been studied for various properties and activities, including potential anticonvulsant and antimicrobial effects. It is part of a broader group of compounds that include benzyl and piperidinyl as key functional groups.

Synthesis Analysis

The synthesis of derivatives of this compound involves standard organic synthesis methods. For instance, a targeted derivative was synthesized by alkylation of a parent compound in dimethylformamide with potassium carbonate at 70-80°C. This synthesis process was detailed in the study by El Kayal et al. (2022) (El Kayal et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques, including NMR spectroscopy and mass spectrometry. This provides detailed information about the molecular composition and configuration of the compound (Ismailova et al., 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including alkylation and aminolysis, which are crucial for their synthesis and modification. The chemical properties of these compounds are characterized by their reactivity with different chemical reagents and their ability to form different derivatives (Berest et al., 2011).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-21(15-26-16-23-20-9-5-4-8-19(20)22(26)28)24-18-10-12-25(13-11-18)14-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHIYPBNAGSRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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